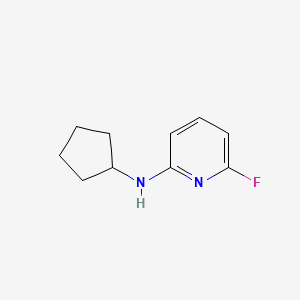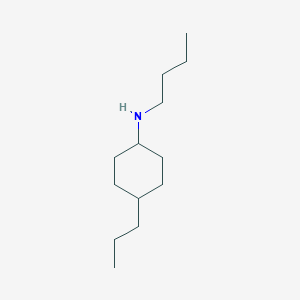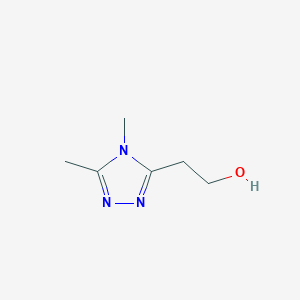
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is a heterocyclic compound containing a triazole ring. Triazoles are known for their versatile chemical characteristics and potential biological uses. This compound is of interest due to its unique structure, which includes a triazole ring substituted with a dimethyl group and an ethan-1-ol moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents. One common method involves the alkylation of 3-amino-1,2,4-triazole with 2-chloroethanol under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high purity levels.
化学反応の分析
Types of Reactions
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetaldehyde or 2-(Dimethyl-4H-1,2,4-triazol-3-yl)acetic acid.
Reduction: Formation of dihydro-2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol.
Substitution: Formation of various substituted triazole derivatives depending on the substituent introduced.
科学的研究の応用
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
作用機序
The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.
類似化合物との比較
Similar Compounds
1,2,3-Triazole derivatives: These compounds have a similar triazole ring but differ in the arrangement of nitrogen atoms.
Imidazole derivatives: Contain a five-membered ring with two nitrogen atoms, similar in structure but with different chemical properties.
Tetrazole derivatives: Contain a five-membered ring with four nitrogen atoms, offering different reactivity and biological activities.
Uniqueness
2-(Dimethyl-4H-1,2,4-triazol-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group and ethan-1-ol moiety enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-5-7-8-6(3-4-10)9(5)2/h10H,3-4H2,1-2H3 |
InChIキー |
ULPGQHJHTYYIDN-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


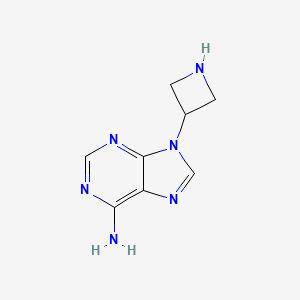
![9-Amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13251294.png)
![1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13251300.png)
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13251305.png)
![4-[(1,3-Thiazol-5-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13251316.png)
![2-[(Dimethylamino)methyl]pyridin-4-amine](/img/structure/B13251317.png)
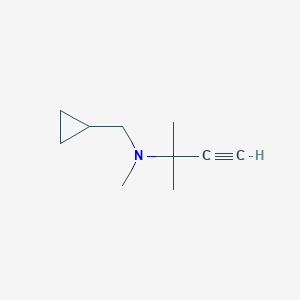
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine](/img/structure/B13251325.png)

